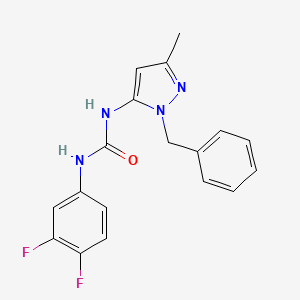
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
VU0466551 is a selective activator of homomeric G protein gated, inwardly rectifying, potassium subunit 1 (GIRK1) channels.
Biologische Aktivität
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and autophagy modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound operates primarily through the following mechanisms:
- Inhibition of mTORC1 Activity : The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth under certain conditions .
- Autophagy Modulation : By enhancing basal autophagy while impairing autophagic flux under nutrient-replete conditions, the compound may selectively target cancer cells that rely on autophagy for survival during metabolic stress .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazole derivatives have been extensively studied to optimize their biological activity. The following table summarizes key findings related to SAR for compounds related to this compound:
| Compound | mTORC1 Inhibition | Autophagy Induction | Antiproliferative Activity |
|---|---|---|---|
| This compound | Yes | Yes | Submicromolar |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Yes | Yes | Submicromolar |
| 5-Methyl-2-phenylpyrazole | Moderate | Moderate | Micromolar |
Case Study 1: Anticancer Activity
In a study involving MIA PaCa-2 pancreatic cancer cells, compounds structurally related to this compound demonstrated submicromolar antiproliferative activity. These compounds effectively reduced mTORC1 activity and increased autophagic processes, suggesting their potential as novel anticancer agents .
Case Study 2: Autophagy Modulation
Another investigation highlighted how these pyrazole derivatives disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding. This disruption was evidenced by the accumulation of LC3-II proteins and abnormal LC3 punctae formation in treated cells . Such findings indicate a promising therapeutic angle for targeting metabolic stress in tumors.
Eigenschaften
IUPAC Name |
1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKCJYHCVRFZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














